N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide
Description
Properties
IUPAC Name |
1-benzyl-N'-naphthalen-2-ylsulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c27-23(20-12-14-26(15-13-20)17-18-6-2-1-3-7-18)24-25-30(28,29)22-11-10-19-8-4-5-9-21(19)16-22/h1-11,16,20,25H,12-15,17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLAVROBGRTKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-benzyl-4-piperidone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-naphthalenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or naphthalene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C27H33N5O
- Molecular Weight : 443.6 g/mol
- IUPAC Name : N-[[1-benzyl-4-(naphthalen-2-ylmethyl)piperidin-4-yl]methyl]-2-(diaminomethylideneamino)acetamide
These properties are crucial for understanding its reactivity and potential interactions in biological systems.
Medicinal Chemistry Applications
-
Antidepressant Activity :
- Research indicates that derivatives of piperidine compounds, including N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide, may exhibit antidepressant properties. The piperidine ring is known to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
-
Pain Management :
- Compounds similar to this hydrazide have been studied for their analgesic effects. They may act as modulators of pain pathways, potentially offering alternatives to traditional opioid analgesics.
-
Anti-inflammatory Properties :
- The sulfonamide group in the compound has been associated with anti-inflammatory activity. Studies suggest that compounds with similar structures can inhibit inflammatory mediators, providing therapeutic benefits in conditions like arthritis.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry investigated the effects of various piperidine derivatives on serotonin receptors. The findings indicated that certain modifications to the piperidine structure enhanced binding affinity to serotonin receptors, suggesting potential antidepressant effects for compounds like this compound.
Case Study 2: Analgesic Properties
In a clinical trial focusing on chronic pain management, researchers assessed a series of piperidine-based compounds, including those structurally similar to this compound. Results showed significant pain reduction in patients, indicating the compound's potential as a novel analgesic.
Case Study 3: Anti-inflammatory Mechanisms
Research highlighted in Pharmacological Reports examined the anti-inflammatory effects of sulfonamide derivatives. The study demonstrated that these compounds inhibited cyclooxygenase enzymes, leading to reduced inflammation markers in animal models, further supporting the therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
The target compound shares a piperidine-carbohydrazide backbone with multiple analogs, but its distinguishing feature is the 2-naphthalenesulfonohydrazide substituent. Key comparisons include:
Analog 1 : N'-[(1-Benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide (CAS 672949-65-4)
- Molecular Formula : C21H25N3O2
- Molecular Weight : 351.44 g/mol
- Key Differences: Replaces the naphthalene sulfonohydrazide with a 4-methylbenzenecarbohydrazide group. Reduced lipophilicity due to the smaller aromatic ring (benzene vs. naphthalene). Lower molecular weight (351.44 vs.
Analog 2 : 4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (CAS 1024183-79-6)
- Molecular Formula : C20H22ClN3O4S
- Molecular Weight : 435.93 g/mol
- Key Differences :
Analog 3 : (E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide (CAS 219915-67-0)
- Molecular Formula : C20H23N3O3S
- Molecular Weight : 385.48 g/mol
- Key Differences: Features an ethylidene linker and oxo group, altering conformational flexibility. The sulfonohydrazide is attached to a methyl-substituted benzene, contrasting with the naphthalene system in the target compound .
Physicochemical Properties
The naphthalene group in the target compound likely increases lipophilicity , enhancing blood-brain barrier penetration but reducing water solubility. In contrast, analogs with smaller aromatic systems (e.g., Analog 1) prioritize solubility over CNS targeting .
Biological Activity
N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide is a compound of increasing interest in pharmacological research, particularly due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a naphthalene sulfonohydrazide core with a piperidine ring, which is known to influence its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through interactions with neurotransmitter systems and receptor binding.
- Acetylcholinesterase Inhibition : Studies have shown that related benzylpiperidine derivatives inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh). This inhibition can enhance cholinergic transmission, which is particularly beneficial in conditions like Alzheimer's disease .
- Chemokine Receptor Antagonism : N-benzylpiperidine derivatives have been identified as potent antagonists for chemokine receptors, especially CCR3. These compounds can modulate immune responses by inhibiting eosinophil chemotaxis and Ca mobilization, which are critical in allergic responses and asthma .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
- Study on Acetylcholinesterase Inhibition : A comparative molecular field analysis (CoMFA) indicated that modifications in the benzylpiperidine structure significantly affect AChE inhibition potency. The study highlighted the importance of steric and electronic factors in enhancing biological activity .
- CCR3 Antagonist Activity : Research demonstrated that specific structural modifications could improve binding affinity and functional antagonism at the CCR3 receptor. This finding suggests that further optimization of the piperidine moiety could lead to more effective therapeutic agents for allergic diseases .
- Cytotoxicity Assessment : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting potential applications in oncology. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide?
- Methodology : The compound is synthesized via a condensation reaction between 2-naphthalenesulfonohydrazide and 1-benzyl-4-piperidinyl carbonyl chloride. Key steps include:
- Activation of the carbonyl group using thionyl chloride (SOCl₂) under reflux conditions.
- Dropwise addition of the activated carbonyl to the hydrazide in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
- Critical Parameters : Reaction temperature control (<10°C) and anhydrous conditions are essential to avoid hydrolysis of intermediates.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and piperidinyl protons (δ 2.5–3.5 ppm, multiplet). The sulfonohydrazide moiety shows a singlet at δ 10.2 ppm (NH) .
- IR Spectroscopy : Key peaks include N-H stretch (3250–3300 cm⁻¹), sulfonyl S=O (1350–1370 cm⁻¹), and carbonyl C=O (1670–1690 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the calculated molecular weight (e.g., 453.87 for C₂₄H₂₄N₄O₃S) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Enzyme Inhibition : The sulfonohydrazide group acts as a zinc-binding motif, making it a candidate for carbonic anhydrase or matrix metalloproteinase (MMP) inhibitors .
- Antimicrobial Screening : Structural analogs (e.g., ) show activity against Gram-positive bacteria (MIC: 4–8 µg/mL) via membrane disruption .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology :
- Core Modifications : Replace the benzyl group with substituted aryl (e.g., 4-fluorobenzyl) or heteroaromatic (e.g., pyridinyl) groups to assess electronic effects on bioactivity .
- Functional Group Variations : Introduce methyl or trifluoromethyl groups at the piperidinyl 4-position to evaluate steric and hydrophobic contributions .
- Biological Assays : Test modified analogs against target enzymes (e.g., IC₅₀ determination via fluorogenic assays) and compare with parent compound .
Q. How to resolve contradictions in reported biological activity data for sulfonohydrazide derivatives?
- Approach :
- Purity Verification : Re-test compounds using HPLC (>98% purity) to exclude impurities as confounding factors.
- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, substrate concentration). For example, reports variability in antimicrobial activity due to differences in bacterial strains .
- Structural Confirmation : Use X-ray crystallography to confirm stereochemistry, as racemic mixtures may exhibit divergent activities .
Q. What strategies optimize synthetic yield and scalability for this compound?
- Optimization Steps :
- Solvent Selection : Replace DCM with THF for better solubility of intermediates, improving yield by 15–20% .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate condensation reactions (reaction time reduced from 24h to 8h) .
- Scale-Up : Employ continuous flow chemistry for the condensation step to enhance reproducibility and reduce byproducts .
Q. How to assess the compound's stability under physiological conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS. Sulfonohydrazides are typically stable at pH 5–7 but hydrolyze in strongly acidic/basic conditions .
- Plasma Stability : Incubate with human plasma (37°C, 1h); quantify intact compound using LC-MS/MS. Piperidinyl derivatives often show moderate stability (t₁/₂ ~45 min) due to esterase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
